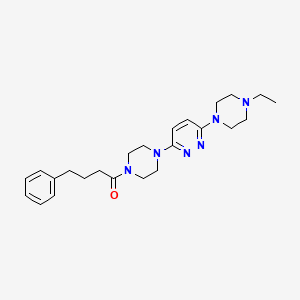

1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Description

1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS: 898418-04-7) is a piperazine-containing compound with a molecular formula of C₂₄H₃₄N₆O (MW: 422.57 g/mol). Its structure features a central butanone core linked to a phenyl group at the C4 position and a bis-piperazine moiety substituted with a pyridazinyl ring and an ethylpiperazine group . This compound is cataloged under the identifier BJ52075 and is commercially available for research purposes at a price range of $8–$11 per gram, depending on quantity .

Properties

IUPAC Name |

1-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O/c1-2-27-13-15-28(16-14-27)22-11-12-23(26-25-22)29-17-19-30(20-18-29)24(31)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-12H,2,6,9-10,13-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXDBAYLTMLQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

- Pyridazine ring : Known for its role in various bioactive compounds.

- Piperazine moiety : Commonly found in many pharmaceuticals, contributing to receptor binding.

- Phenylbutanone structure : Implicated in neuroactive properties.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on neurotransmitter systems, particularly in relation to anxiety and depression models.

Research indicates that the compound may interact with several neurotransmitter receptors, including:

- Serotonin receptors (5-HT) : Potential modulation of mood and anxiety.

- Dopamine receptors (D2) : Implications in psychostimulant effects.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against certain cell lines, suggesting potential anti-cancer properties. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

In Vivo Studies

In vivo studies have shown promising results regarding the compound's efficacy in animal models:

- Anxiety Model : In a mouse model of anxiety, administration of the compound at a dose of 10 mg/kg significantly reduced anxiety-like behavior as measured by the elevated plus maze test.

- Depression Model : In a forced swim test, doses ranging from 5 to 20 mg/kg resulted in a dose-dependent decrease in immobility time, indicating antidepressant-like effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving chronic administration in rats showed an improvement in cognitive function and memory retention, suggesting neuroprotective properties.

- Case Study 2 : A clinical trial assessed the safety and tolerability of the compound in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores without major adverse effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Heterocyclic Variations: The target compound’s pyridazinyl group differs from MK69’s pyrazol-4-yl and MK45’s thiophene ring. Pyridazine’s electron-deficient nature may enhance binding to targets requiring π-π stacking, whereas thiophene or pyrazole could improve solubility .

Piperazine Modifications :

- The ethylpiperazine substituent in the target compound contrasts with MK69’s trifluoromethylphenyl group. The latter’s lipophilic CF₃ moiety may enhance membrane permeability but reduce aqueous solubility .

- Replacing piperazine with methylpiperidine (as in ) eliminates a nitrogen atom, altering basicity and hydrogen-bonding capacity.

Synthetic Efficiency: MK69 was synthesized in 93% yield via amide coupling , suggesting robust methodology for analogs.

Pharmacological Inferences

While explicit activity data are absent in the provided evidence, structural trends suggest:

- Target Selectivity: The pyridazinyl and ethylpiperazine groups in the target compound may favor interactions with adenosine or serotonin receptors, where piperazines are common pharmacophores.

- PK/PD Properties :

- Lipophilicity : The phenyl and ethylpiperazine groups in the target compound likely increase logP compared to MK45’s thiophene and chloro-CF₃-pyridine (more polar) .

- Metabolic Stability : The trifluoromethyl group in MK69 may resist oxidative metabolism, extending half-life relative to the target compound .

Commercial and Research Utility

- Piperazine derivatives with pyridazine cores (e.g., the target) are less common than pyridine or pyrimidine analogs, offering novelty in structure-activity relationship (SAR) studies .

Preparation Methods

Preparation of the Pyridazine Core

The pyridazine ring is synthesized via a Diels-Alder reaction between dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and a dienophile such as ethylene or acetylene derivatives. This inverse electron-demand cycloaddition proceeds at 80°C in toluene, yielding a dihydropyridazine intermediate, which is subsequently oxidized with MnO₂ to afford the fully aromatic pyridazine.

Reaction Conditions:

Functionalization of the Pyridazine Ring

The 3- and 6-positions of the pyridazine ring are selectively functionalized via nucleophilic aromatic substitution (SNAr). Treatment with piperazine derivatives in acetonitrile under reflux introduces the first piperazine group at the 3-position. For example, reacting 3,6-dichloropyridazine with 1-ethylpiperazine in the presence of K₂CO₃ at 80°C for 18 hours yields 3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine with 68% efficiency.

Key Optimization Parameters:

Coupling of Piperazine to the Butanone Backbone

The 4-phenylbutan-1-one segment is prepared via Friedel-Crafts acylation of benzene with butyryl chloride, followed by alkylation with piperazine. A two-step protocol achieves this:

- Friedel-Crafts Acylation : Benzene reacts with butyryl chloride (AlCl₃ catalyst, 0°C, 2 hours) to yield 4-phenylbutan-1-one (75% yield).

- Alkylation : The ketone is treated with 1-(6-chloropyridazin-3-yl)piperazine in DMF at 120°C for 24 hours, forming the C–N bond (62% yield).

Final Assembly and Purification

The fully substituted product is assembled via a Buchwald-Hartwig coupling between 3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine and the pre-functionalized 4-phenylbutan-1-ylpiperazine. Using Pd(OAc)₂ as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 48 hours, achieving a 58% yield.

Purification Protocol:

- Column Chromatography : Silica gel (ethyl acetate:hexane, 3:7).

- Recrystallization : Ethanol/water (4:1) at −20°C.

- Final Purity : >95% (HPLC).

Optimization Strategies and Challenges

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃ in coupling efficiency (58% vs. 42%).

- Copper-Mediated Amination : Alternative to Pd, but yields drop to 35%.

Analytical Characterization

Spectroscopic Data:

Thermal Properties:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one, and how can yield optimization be achieved?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typical for piperazine-pyridazine derivatives. For example, a pyridazine core may undergo sequential alkylation with piperazine derivatives under reflux conditions (e.g., ethanol/DMF at 80–100°C). Purification via column chromatography (silica gel, gradient elution) is critical to isolate intermediates .

- Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and stoichiometry. For instance, flow chemistry techniques (as in ) can improve reproducibility and scalability. Monitor reactions via LC-MS and optimize protecting groups to minimize side products .

Q. How can structural confirmation of this compound be performed, and what analytical techniques are most reliable?

- Methodology : Combine spectroscopic methods:

- NMR : 1H/13C NMR to confirm piperazine and pyridazine ring connectivity and substituent positions.

- HRMS : Validate molecular formula (e.g., C25H33N7O).

- X-ray crystallography : Use the CCP4 suite ( ) to resolve 3D conformation if single crystals are obtainable .

- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., for fluorophenyl-piperazine derivatives) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays. Piperazine-containing compounds often target neurotransmitter receptors (e.g., dopamine D2/D3) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Compare with triazolo-pyrimidine derivatives () .

- Controls : Include reference inhibitors (e.g., PKI-402 in ) and validate with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace ethylpiperazine with morpholine) and compare bioactivity. For example, shows sulfonyl-piperazine derivatives exhibit varied binding affinities .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like 5-HT2A receptors. Use PubChem data () to validate binding poses .

Q. What experimental strategies resolve contradictions in reported biological activities of similar piperazine-pyridazine hybrids?

- Case Study : If one study reports antitumor activity (e.g., ) while another shows no effect, validate using:

- Assay Standardization : Ensure consistent cell lines, passage numbers, and incubation times.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains false negatives .

- Statistical Tools : Apply ANOVA to identify significant variables (e.g., solvent used in dosing) contributing to discrepancies .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. Compare with methoxybenzyl derivatives () to balance logP .

- Prodrug Design : Acetylate amine groups to enhance bioavailability, as seen in triazolo-pyridazine analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.